Tetradecanoic acid, 7-oxo-, methyl ester
Description
Fatty acid derivatives, including the specific category of oxo-fatty acid methyl esters, are central to numerous areas of advanced scientific study. Their importance is rooted in the diverse roles that fatty acids and their metabolites play in biological systems, as well as their utility as versatile building blocks in chemical synthesis. The introduction of a ketone functional group and an ester moiety modifies the physical and chemical behavior of the parent fatty acid, opening up new avenues for research and application.
Tetradecanoic acid, 7-oxo-, methyl ester is a specific molecule within the broader family of fatty acid derivatives. Its structure consists of a 14-carbon chain, characteristic of tetradecanoic acid (more commonly known as myristic acid), with a ketone (oxo) group located at the seventh carbon position and a methyl ester group at the end. This precise placement of the oxo group is significant, as it influences the molecule's three-dimensional shape and chemical reactivity.
In the context of advanced fatty acid research, molecules like this compound are of interest for several reasons. The presence of the ketone group makes it a target for various chemical transformations, allowing it to serve as a precursor for the synthesis of other complex molecules. Researchers may study this compound to understand the effects of oxidation on fatty acids, a process that occurs naturally in biological systems and can be a factor in both normal metabolism and disease. The synthesis of this compound can be achieved through methods such as the selective oxidation of the corresponding hydroxyl fatty acid ester (methyl 7-hydroxytetradecanoate) or through acylation and alkylation reactions that build the carbon chain with the keto group at the desired position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H28O3 |
| Molecular Weight | 256.38 g/mol |
| IUPAC Name | methyl 7-oxotetradecanoate |
| CAS Number | 54527-03-6 |
The academic importance of keto fatty acid esters is twofold, with significant implications in both the biological sciences and the field of organic chemistry.
In biological systems , the oxidation of fatty acids is a fundamental metabolic process for energy production. youtube.com While the primary pathway is beta-oxidation, other pathways like alpha- and omega-oxidation are also crucial for processing different types of fatty acids, including those with branches or very long chains. rsc.orglibretexts.org These oxidative processes can lead to the formation of keto fatty acids. Although the specific role of a 7-keto derivative like the one is a specialized area of study, the broader class of keto fatty acids is integral to understanding lipid metabolism. For instance, the formation of ketone bodies from fatty acids is a critical alternative energy source for the body, particularly during periods of fasting. nih.gov The study of various oxo-fatty acids helps to elucidate these complex metabolic networks.
In organic synthesis , keto fatty acid esters are highly valued as versatile intermediates. google.com The ketone group is a reactive site that can participate in a wide array of chemical reactions, allowing chemists to build more complex and often biologically active molecules. Similarly, the ester group can be readily modified. This dual functionality makes keto esters important starting materials for the synthesis of natural products, pharmaceuticals, and other specialty chemicals. google.com Synthetic strategies often involve the precise placement of the keto group along the fatty acid chain to achieve a desired final product, showcasing the importance of compounds like this compound in the design of sophisticated synthetic routes.
Structure
3D Structure
Properties
CAS No. |
54527-03-6 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
methyl 7-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-3-4-5-6-8-11-14(16)12-9-7-10-13-15(17)18-2/h3-13H2,1-2H3 |
InChI Key |
OOHSAFQTTUDZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCCC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Modifications of Tetradecanoic Acid, 7 Oxo , Methyl Ester
Methodologies for Chemical Synthesis of Tetradecanoic Acid, 7-oxo-, Methyl Ester
Oxidative Transformations and Esterification Procedures
A primary route for the synthesis of methyl 7-oxotetradecanoate involves the selective oxidation of a precursor alcohol, specifically methyl 7-hydroxytetradecanoate. This method hinges on the availability of the corresponding hydroxy ester, which can be prepared through various synthetic routes. Once the hydroxy ester is obtained, a range of oxidizing agents can be employed to convert the secondary alcohol at the C-7 position into a ketone.
Common oxidative reagents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) or milder, more selective methods like Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane oxidation. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving other functional groups.
Following the oxidation, or if the synthesis starts from 7-oxotetradecanoic acid, an esterification step is required. This is typically achieved by reacting the carboxylic acid with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or hydrochloric acid as a catalyst). This acid-catalyzed esterification, or Fischer esterification, is an equilibrium process, often driven to completion by using an excess of methanol.
Alternative synthesis might involve building the carbon chain with the ketone already in place. For instance, the acylation of a suitable organometallic reagent with a derivative of a seven-carbon dicarboxylic acid monoester could be a viable, albeit more complex, approach.
Table 1: Comparison of General Synthetic Approaches
| Method | Key Transformation | Common Reagents | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Oxidation & Esterification | Selective oxidation of a secondary alcohol | PCC, PDC, Swern, Dess-Martin | 85-95 | >97 | High yield, relies on precursor availability. |
| Alkylation & Coupling | Carbon-carbon bond formation | Alkyl halides, malonate derivatives | 85-95 | >97 | Allows for precise placement of the keto group. |
| Acylation Reactions | Introduction of the keto group via acylation | Acyl chlorides, organometallic reagents | Variable | 90-98 | Direct but can be challenging to control regioselectivity. |
Asymmetric Synthesis Approaches for Chiral Keto-Alkanoic Acid Methyl Esters
While this compound itself is not chiral, the synthesis of chiral keto-alkanoic acid methyl esters is a significant area of research, particularly when subsequent stereoselective reductions are planned to yield chiral hydroxy fatty acids. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. In the context of keto-esters, this could involve creating a chiral center adjacent to the keto or ester group.
One established strategy for synthesizing chiral hydroxy fatty acids, which are precursors to chiral keto acids, involves the use of chiral terminal epoxides. An organocatalytic approach can be employed to generate these epoxides with high enantiomeric purity. These chiral epoxides can then undergo regioselective ring-opening reactions with appropriate nucleophiles (like organocuprates or Grignard reagents) to build the carbon skeleton, establishing a chiral secondary alcohol. nih.gov Subsequent oxidation, as described previously, would yield the corresponding chiral keto-ester.
Another approach involves the use of chiral auxiliaries. A fatty acid can be attached to a chiral auxiliary, which directs subsequent reactions, such as enolate alkylation or acylation, to occur stereoselectively. After the desired chiral center is established, the auxiliary is cleaved to yield the chiral fatty acid derivative. While complex, this method offers a high degree of stereocontrol.
Enzyme-catalyzed reactions also present a powerful tool for asymmetric synthesis. Lipases, for example, can be used for the kinetic resolution of racemic alcohols or esters, providing access to enantiomerically enriched precursors for chiral keto-esters. google.com
Stereoselective Reduction Techniques (e.g., Meerwein–Ponndorf–Verley Reduction, Modified NaBH₄ Reduction)
Once this compound is synthesized, the ketone at the C-7 position can be reduced to a hydroxyl group, creating a chiral center. Stereoselective reduction techniques are employed to control the stereochemistry of this newly formed alcohol, producing predominantly one of the two possible enantiomers (R or S).
Meerwein–Ponndorf–Verley (MPV) Reduction: The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgacsgcipr.org A key advantage of the MPV reduction is its selectivity for the carbonyl group, leaving other functional groups like esters untouched. thermofisher.com The reaction proceeds through a six-membered ring transition state, where a hydride is transferred from the isopropoxide ligand to the ketone. wikipedia.orgacsgcipr.org By using chiral ligands on the aluminum catalyst or employing chiral sacrificial alcohols, the MPV reduction can be rendered asymmetric, leading to the formation of chiral alcohols with significant enantiomeric excess. wikipedia.org
Modified NaBH₄ Reduction: Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent for ketones. masterorganicchemistry.com Standard NaBH₄ reductions of prochiral ketones typically yield a racemic mixture of the corresponding secondary alcohols. However, modified NaBH₄ reagents can achieve stereoselectivity. The use of chiral additives or Lewis acids in conjunction with NaBH₄ can create a chiral environment around the ketone, directing the hydride attack from one face preferentially. For instance, the presence of certain ligands can lead to diastereoselective reductions of keto-esters. researchgate.net While NaBH₄ does not typically reduce esters, the presence of a nearby oxo group can facilitate the reduction of the ester functionality in some cases, a factor that must be considered when planning the synthesis. researchgate.net
Isotopic Labeling for Metabolic and Mechanistic Investigations
Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules and elucidating reaction mechanisms. Introducing a stable isotope, such as Carbon-13 (¹³C), into the structure of this compound allows for its detection and tracking in biological systems using techniques like mass spectrometry and NMR spectroscopy.
A specific method for introducing a ¹³C label at a defined position in the fatty acid chain that results in an oxo-ester intermediate has been described. This approach is highly relevant for the synthesis of isotopically labeled this compound. The synthesis involves coupling an appropriately labeled alkylcadmium chloride with the half acid chloride methyl ester of a suitable dioic acid. This reaction directly yields the corresponding oxo fatty acid ester with the isotopic label incorporated at a precise location within the carbon chain. nih.gov
For example, to synthesize a derivative labeled at the 6-position, one could start with a ¹³C-labeled alkylcadmium chloride and react it with the acid chloride of a dicarboxylic acid monoester. This method provides a direct route to the keto-ester, which can then be further modified if needed. nih.gov
Table 2: Strategy for ¹³C Labeling to Produce an Oxo Fatty Acid Ester
| Step | Description | Reactants | Product | Reference |
|---|---|---|---|---|
| 1 | Formation of labeled Grignard reagent | ¹³C-labeled alkyl halide, Magnesium | Labeled alkylmagnesium halide | nih.gov |
| 2 | Formation of labeled organocadmium reagent | Labeled alkylmagnesium halide, Cadmium chloride | Labeled dialkylcadmium | nih.gov |
| 3 | Coupling Reaction | Labeled dialkylcadmium, Half acid chloride methyl ester of a dioic acid | ¹³C-labeled oxo fatty acid ester | nih.gov |
This strategic introduction of an isotopic label enables researchers to perform detailed metabolic flux analysis and to probe the enzymatic and chemical transformations that this molecule undergoes.
Semisynthetic Derivatization and Analog Generation of Myristic Acid
This compound can be viewed as a derivatized analog of myristic acid (tetradecanoic acid), a common 14-carbon saturated fatty acid. The synthetic methodologies described previously are effectively routes for the semisynthetic derivatization of myristic acid or its precursors to introduce the 7-oxo functionality.
The generation of this specific analog involves targeted chemical modification of the myristic acid carbon chain. A hypothetical but chemically sound semisynthetic route could start with myristic acid itself. The process would require the regioselective functionalization of the C-7 position. This is a challenging task on an unactivated aliphatic chain but can be achieved through various advanced synthetic methods, potentially involving microbial hydroxylation or transition-metal-catalyzed C-H activation to introduce a handle (like a hydroxyl group) at the desired position.
Once methyl 7-hydroxytetradecanoate is obtained, either through functionalization of myristic acid or by total synthesis, the subsequent oxidation to the 7-oxo derivative is a straightforward derivatization step. This transformation alters the physicochemical properties of the fatty acid, introducing a polar keto group that can influence its biological activity and metabolic processing compared to the parent myristic acid. The generation of such analogs is crucial for structure-activity relationship (SAR) studies, helping to identify the functional importance of different parts of the fatty acid molecule.
Academic Research on the Biological Activities of Tetradecanoic Acid, 7 Oxo , Methyl Ester and Its Derivatives
Investigations into Antimicrobial and Antibiofilm Properties
Research into the antimicrobial properties of fatty acid methyl esters (FAMEs) has revealed a broad spectrum of activity against various pathogens. While specific data for Tetradecanoic acid, 7-oxo-, methyl ester is not extensively documented, studies on related keto esters and other FAMEs provide valuable insights into its potential antimicrobial and antibiofilm efficacy.
Fatty acids and their esters are known to exert their antimicrobial action through mechanisms such as disruption of the cell membrane, leading to cell lysis. The presence of a keto group on the fatty acid chain can influence its physicochemical properties, potentially affecting its interaction with microbial cell membranes.
Studies on novel keto ester derivatives have demonstrated significant antimicrobial efficacy. For instance, certain synthetic keto esters have shown remarkable activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains. The structure-activity relationship analyses from these studies suggest that modifications to the basic chemical skeleton, such as the position of the keto group, can significantly impact the antimicrobial effect.
Biofilms, structured communities of microorganisms, present a significant challenge in clinical and industrial settings due to their increased resistance to conventional antimicrobial agents. Some fatty acid esters have been investigated for their ability to inhibit biofilm formation. The proposed mechanisms include interference with quorum sensing, the cell-to-cell communication system that regulates biofilm development in many bacterial species. For example, β-keto esters have been designed based on the structure of bacterial autoinducers to act as potential quorum-sensing inhibitors.
Antimicrobial and Antibiofilm Activity of Related Keto Esters and Fatty Acid Methyl Esters
| Compound/Extract | Microorganism | Activity | Observed Effect |
|---|---|---|---|
| Novel Keto Ester Derivatives | Staphylococcus aureus, Micrococcus luteus (Gram-positive) | Antibacterial | Significant activity observed, with some derivatives identified as lead molecules. researchgate.net |
| Novel Keto Ester Derivatives | Pseudomonas picketti, Salmonella setuball (Gram-negative) | Antibacterial | Significant activity observed. researchgate.net |
| Novel Keto Ester Derivatives | Aspergillus niger, Aspergillus flavus | Antifungal | Remarkable antifungal efficacy. researchgate.net |
| β-Keto Ester Analogues | Pseudomonas aeruginosa, Staphylococcus aureus | Antibacterial | Promising results in in vitro antimicrobial screening. nih.gov |
| β-Keto Ester Analogues | Pseudomonas syringae, Agrobacterium tumefaciens | Antibacterial | Promising results in in vitro antimicrobial screening. nih.gov |
| Methanolic extract containing Tetradecanoic acid, methyl ester | Escherichia coli, Staphylococcus aureus, etc. | Antibacterial | Broad-spectrum activity. japsonline.comnih.gov |
| Methanolic extract containing various FAMEs | Various pathogenic bacteria | Antibiofilm | Remarkable antibiofilm activity. japsonline.com |
Studies on Anti-inflammatory Effects
The anti-inflammatory potential of fatty acids and their derivatives is an area of active research. Ketone bodies, which are structurally related to keto fatty acids, have been shown to possess anti-inflammatory properties. For instance, β-hydroxybutyrate, a primary ketone body, can inhibit the NLRP3 inflammasome, a key component of the inflammatory response.
Studies on synthetic δ-hydroxy-β-keto esters, which share a similar structural motif with some statin drugs, have demonstrated potent anti-inflammatory activity. These compounds were found to inhibit the formation of 5-lipoxygenase (5-LOX) products in polymorphonuclear leukocytes. The 5-LOX pathway is crucial for the production of leukotrienes, which are potent inflammatory mediators. The research indicated that saturated long-chain fatty acid esters were particularly effective, with IC50 values for the inhibition of 5-LOX product formation in the range of 10 to 30 μM. nih.govresearchgate.net
Furthermore, dietary supplementation with ketone esters has been shown to decrease inflammation in various models. These studies suggest that elevating ketone bodies can lead to a reduction in the expression of pro-inflammatory genes. While these findings are for ketone bodies and other keto esters, they provide a rationale for investigating the potential anti-inflammatory effects of this compound.
Anti-inflammatory Activity of Related Keto Esters and Ketone Bodies
| Compound | Model | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Saturated long-chain δ-hydroxy-β-keto esters | Polymorphonuclear leukocytes (in vitro) | Inhibition of 5-lipoxygenase (5-LOX) product formation | Strong inhibition with IC50 values of 10-30 μM for the most potent compounds. nih.govresearchgate.net |
| β-hydroxybutyrate (Ketone body) | Macrophages (in vitro) | Inhibition of the NLRP3 inflammasome | Reduction in the release of pro-inflammatory cytokines IL-1β and IL-18. mdpi.com |
| Dietary Ketone Esters | Animal models | Downregulation of pro-inflammatory gene expression | Attenuation of hepatic inflammation and fibrosis. researchgate.net |
| Myristic Acid (Tetradecanoic acid) | BV-2 microglial cells (in vitro) | Mediation of the NF-κB pathway | Inhibition of LPS-induced inflammatory response. rsc.org |
Exploration of Antioxidant Activity
Fatty acid methyl esters have been investigated for their antioxidant properties. The presence of a ketone group might influence the electron-donating ability of the molecule, which is a key factor in scavenging free radicals. Antioxidants play a crucial role in mitigating oxidative stress, a condition implicated in numerous chronic diseases.
While specific antioxidant data for this compound is scarce, studies on extracts containing a variety of FAMEs, including tetradecanoic acid methyl ester, have demonstrated significant antioxidant activity. For instance, a methanolic extract of Paratapes undulatus, which contains tetradecanoic acid, methyl ester, showed remarkable antioxidant effects. japsonline.com
Various assays are employed to determine antioxidant capacity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the total antioxidant capacity (TAC) assay. In these assays, the ability of a compound to donate an electron or a hydrogen atom to a stable radical is measured, providing an indication of its antioxidant potential.
Antioxidant Activity of Extracts Containing Related Fatty Acid Methyl Esters
| Extract/Compound | Assay | Result |
|---|---|---|
| Methanolic extract of Paratapes undulatus (contains Tetradecanoic acid, methyl ester) | DPPH radical scavenging assay | Showed significant free radical scavenging activity. japsonline.com |
| Methanolic extract of Paratapes undulatus (contains Tetradecanoic acid, methyl ester) | Total Antioxidant Capacity (TAC) | Demonstrated notable total antioxidant capacity. japsonline.com |
| Extracts from freshwater cyanobacteria (containing Tetradecanoic acid, methyl ester) | DPPH radical scavenging assay | Exhibited antioxidant activity with varying IC50 values. ekb.eg |
| C16 Fatty Acid Methyl Esters from microalgae | Antioxidant assays | Demonstrated effective antioxidant properties. nih.gov |
Broader Bioactivity Exploration (e.g., Antifungal, Immunomodulatory)
Beyond the aforementioned properties, fatty acid derivatives are being explored for a wider range of biological activities, including antifungal and immunomodulatory effects.
Antifungal Activity: Several fatty acid methyl esters have demonstrated promising antifungal activity against a variety of fungal pathogens. For example, some novel keto ester derivatives have been found to be effective against Aspergillus niger and Aspergillus flavus. researchgate.net Additionally, extracts from marine and plant sources containing various FAMEs have shown broad-spectrum antifungal properties. The mechanisms of antifungal action are thought to be similar to their antibacterial effects, primarily involving the disruption of fungal cell membrane integrity.
Immunomodulatory Effects: The immunomodulatory potential of keto esters and related compounds is an emerging area of research. Ketone bodies have been shown to directly influence immune cell function. For example, β-hydroxybutyrate can modulate the activity of macrophages and other immune cells, suggesting a role for ketone metabolism in regulating the immune response. This has led to investigations into the use of ketogenic diets and ketone esters to manage inflammatory and autoimmune conditions. The ability of these molecules to influence cytokine production and immune cell signaling pathways highlights their potential as immunomodulatory agents.
Broader Bioactivities of Related Compounds
| Compound/Extract | Bioactivity | Organism/Model | Observed Effect |
|---|---|---|---|
| Novel Keto Ester Derivatives | Antifungal | Aspergillus niger, Aspergillus flavus | Remarkable antifungal efficacy. researchgate.net |
| Extracts from mangrove symbiont bacteria (containing oxo- and other FAMEs) | Antifungal | Malassezia furfur, Candida albicans | Showed zones of inhibition against pathogenic fungi. gjesm.net |
| New Tetradecanoic acid hydrazones | Antifungal | Fungal strains | Evaluated for in vitro antifungal activity. researchgate.net |
| Ketone Esters | Immunomodulatory | Animal models and in vitro studies | Demonstrated immunomodulatory effects, including regulation of inflammatory responses. nih.govresearchgate.net |
Advanced Analytical Methodologies for Research on Tetradecanoic Acid, 7 Oxo , Methyl Ester
Chromatographic Techniques for Separation, Characterization, and Quantification
Chromatography is fundamental to the analysis of fatty acid methyl esters (FAMEs), enabling their separation and quantification within intricate mixtures. nih.gov The conversion of fatty acids to their methyl esters increases volatility and thermal stability, making them highly suitable for gas chromatography (GC) analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the definitive identification and quantification of Tetradecanoic acid, 7-oxo-, methyl ester. In a typical GC-MS analysis, the compound is separated from other components in a mixture based on its retention time on a capillary column before being ionized and fragmented in the mass spectrometer.
The resulting mass spectrum serves as a molecular fingerprint. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion (M+) peak corresponding to its molecular weight. The most crucial information, however, comes from the fragmentation pattern, which is highly predictable and allows for the precise localization of the keto group. The presence of the carbonyl group at the C-7 position directs specific cleavage events, primarily alpha-cleavage on either side of the ketone. Research on the fragmentation of oxo-fatty acids confirms that the position of the ketone is revealed by a unique and asymmetrical pattern of product ions resulting from cleavages of the C-C bonds adjacent to the carbonyl group. researchgate.net
Key diagnostic fragment ions arise from the cleavage of the C6-C7 and C7-C8 bonds. These cleavages generate characteristic acylium ions that are diagnostic for the C-7 position of the oxo group. This is distinct from the fragmentation of the non-oxidized parent compound, methyl tetradecanoate, which primarily shows fragments from the loss of the methoxy (B1213986) group and a characteristic McLafferty rearrangement ion at m/z 74.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS Analysis
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Significance |
| 256 | [C₁₅H₂₈O₃]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |
| 225 | [M -OCH₃]⁺ | Loss of the methoxy group from the ester. | Common fragment for fatty acid methyl esters. |
| 157 | [CH₃OOC(CH₂)₅CO]⁺ | Cleavage of the C7-C8 bond (alpha-cleavage). | Diagnostic for the C-7 keto position. |
| 129 | [CH₃(CH₂)₅CO]⁺ | Cleavage of the C6-C7 bond (alpha-cleavage). | Diagnostic for the C-7 keto position. |
| 74 | [CH₃OOC(H)C=CH₂]⁺ | McLafferty Rearrangement | Characteristic fragment for saturated FAMEs. |
Fatty Acid Methyl Ester (FAME) Profiling for Lipid Composition Analysis
FAME profiling is a widely used analytical workflow to determine the fatty acid composition of a biological or industrial sample. researchgate.net The process involves the extraction of total lipids followed by a transesterification reaction to convert fatty acids into their corresponding FAMEs. nih.gov This mixture of FAMEs is then analyzed, typically by GC with flame ionization detection (GC-FID) for quantification or GC-MS for identification. f1000research.com
Within a comprehensive FAME profile, the presence of this compound would be a significant finding. Oxo-fatty acids are not typically major components of cellular lipids but are formed as a result of lipid peroxidation, an indicator of oxidative stress. nih.gov Its identification within a FAME profile can therefore serve as a biomarker for oxidative damage in tissues or cells.
The identification of this specific oxo-FAME is achieved by comparing its retention time and mass spectrum to that of a synthesized authentic standard. In complex profiles, its unique polarity due to the ketone group may cause it to elute at a different time compared to its saturated or unsaturated counterparts of the same chain length on polar capillary columns, aiding in its separation and detection. nih.gov FAME profiling thus provides a powerful platform to not only identify and quantify individual fatty acid species but also to monitor metabolic shifts and investigate biomarkers of cellular processes. nih.gov
Spectroscopic Approaches for Structural Elucidation and Purity Assessment in Research Contexts (e.g., NMR, IR)
Spectroscopic methods are indispensable for the unambiguous structural confirmation and purity assessment of synthesized or isolated this compound.
Infrared (IR) Spectroscopy provides functional group information. The IR spectrum of this compound would be characterized by two distinct and strong carbonyl (C=O) stretching absorptions. A saturated aliphatic ketone typically shows a C=O absorption band around 1715 cm⁻¹, while a saturated ester carbonyl absorbs at a slightly higher wavenumber, around 1735-1750 cm⁻¹. diva-portal.orgtechnologynetworks.com The presence of both of these sharp, intense peaks would be clear evidence for the keto-ester structure. Additionally, the spectrum would feature C-H stretching vibrations just below 3000 cm⁻¹ and two distinct C-O stretching bands from the ester group in the 1300-1000 cm⁻¹ region. f1000research.com
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural connectivity.
¹³C NMR Spectroscopy: This technique is highly diagnostic. The carbon of the ketone carbonyl group is significantly deshielded and would produce a resonance in the characteristic region for ketones, typically around 200-215 ppm. creative-proteomics.com The ester carbonyl carbon would appear further upfield, generally in the 165-190 ppm range. creative-proteomics.com This clear separation allows for unambiguous confirmation of both carbonyl functionalities. Other key signals would include the methoxy carbon (-OCH₃) around 51 ppm and the carbons alpha to the ketone (C-6 and C-8) around 40-55 ppm. creative-proteomics.com
¹H NMR Spectroscopy: The proton spectrum provides complementary information. The three protons of the methyl ester group (-OCH₃) would appear as a sharp singlet at approximately 3.7 ppm. The methylene (B1212753) protons alpha to the ketone (on C-6 and C-8) would be deshielded and are expected to resonate as triplets around 2.4-2.8 ppm. Similarly, the protons alpha to the ester carbonyl (on C-2) would appear as a triplet around 2.3 ppm. The remaining methylene protons in the aliphatic chain would produce a complex multiplet in the 1.2-1.6 ppm region, while the terminal methyl group (C-14) would be a triplet around 0.9 ppm.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Position / Chemical Shift | Significance |
| IR | Ketone C=O Stretch | ~1715 cm⁻¹ | Confirms presence of the ketone functional group. |
| Ester C=O Stretch | ~1740 cm⁻¹ | Confirms presence of the methyl ester functional group. | |
| Ester C-O Stretches | ~1250 cm⁻¹ & ~1170 cm⁻¹ | Confirms the ester linkage. | |
| ¹³C NMR | Ketone Carbonyl (C-7) | ~210 ppm | Unambiguously identifies the ketone carbon. |
| Ester Carbonyl (C-1) | ~174 ppm | Unambiguously identifies the ester carbon. | |
| Methoxy Carbon (-OCH₃) | ~51 ppm | Identifies the methyl group of the ester. | |
| Alpha-Carbons to Ketone (C-6, C-8) | ~42 ppm | Shows carbons adjacent to the ketone. | |
| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.7 ppm (singlet) | Identifies the methyl protons of the ester. |
| Alpha-Protons to Ketone (-CH₂CO-) | ~2.4-2.8 ppm (triplets) | Shows protons adjacent to the ketone. | |
| Alpha-Protons to Ester (-CH₂COO-) | ~2.3 ppm (triplet) | Shows protons adjacent to the ester carbonyl. |
Advanced Lipidomics and Metabolomics Approaches in Functional Genomics
Advanced "omics" technologies provide a systems-level view of the role of specific lipids in biological processes. Lipidomics and metabolomics focus on the global profiling of lipids and small molecules, respectively, while functional genomics seeks to understand the function of genes and their regulation. researchgate.net
In the context of this compound, lipidomics serves as the primary discovery tool. Untargeted or targeted lipidomics workflows, typically employing liquid chromatography-high-resolution mass spectrometry (LC-HRMS), can identify and quantify hundreds of lipid species in a biological sample. nih.gov The detection of a specific oxidized fatty acid like the 7-oxo-tetradecanoate within a lipidome is significant, as these molecules often act as signaling molecules or biomarkers of metabolic dysregulation, such as oxidative stress or inflammation. researchgate.net Studies have successfully used these approaches to identify novel classes of oxo-fatty acids in human plasma and link them to specific disease states. nih.gov
The power of these approaches is magnified when integrated with functional genomics (e.g., transcriptomics). For instance, a research study might observe an elevated level of 7-oxo-tetradecanoic acid in a disease state compared to a healthy control. By simultaneously analyzing the transcriptome (the full range of messenger RNA molecules), researchers can identify genes whose expression is correlated with the abundance of this oxo-lipid. researchgate.net If genes involved in oxidative stress pathways (e.g., those encoding for NADPH oxidases or antioxidant enzymes) are upregulated in concert with the oxo-lipid, it provides strong evidence for a mechanistic link. This integrated analysis helps to build a comprehensive picture, connecting gene expression patterns to the resulting metabolic phenotype and uncovering the regulatory networks that govern lipid metabolism and its pathological alterations. technologynetworks.comresearchgate.net
In Silico Predictive Modeling for Biological Activity
Computational, or in silico, methods are increasingly used to predict the biological activity, metabolic fate, and potential toxicity of chemical compounds, thereby accelerating research and reducing reliance on extensive experimental testing. nih.gov For a specific molecule like this compound, several modeling approaches are applicable.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with its biological activity. mdpi.com By building a model based on a training set of lipids with known activities (e.g., antioxidant potential, toxicity, or enzyme inhibition), the activity of a new compound can be predicted. mdpi.com For 7-oxo-tetradecanoic acid methyl ester, a QSAR model could predict its likelihood to induce an inflammatory response or interact with a specific class of receptors based on descriptors calculated from its molecular structure, such as its polarity, shape, and electronic properties. Studies have successfully used QSAR to predict the biological activity of lipid ozonation products. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov This method can be used to hypothesize the biological function of 7-oxo-tetradecanoic acid methyl ester. For example, it could be docked into the active sites of various enzymes involved in lipid metabolism (e.g., fatty acid synthases, cyclooxygenases, or lipoxygenases) or into the ligand-binding domains of nuclear receptors that are known to be regulated by fatty acids (e.g., PPARs). The results, typically expressed as a binding affinity or docking score, can suggest whether the compound is likely to be a substrate, inhibitor, or activator of that protein, guiding subsequent experimental validation. nih.gov
Metabolic Pathway Modeling involves creating computational models of entire metabolic networks. diva-portal.org These models can simulate the flow of metabolites through pathways like β-oxidation and triglyceride synthesis. nih.gov By introducing 7-oxo-tetradecanoic acid into such a model, researchers can predict how it might perturb the metabolic system, for instance, whether it can be metabolized through β-oxidation, if it inhibits the processing of other fatty acids, or if it is preferentially incorporated into complex lipids.
Future Research Trajectories and Unexplored Avenues for Tetradecanoic Acid, 7 Oxo , Methyl Ester
Deeper Elucidation of Specific Molecular Mechanisms and Receptor Interactions
Currently, the understanding of how Tetradecanoic acid, 7-oxo-, methyl ester interacts with biological systems at a molecular level is rudimentary. It is hypothesized that the ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially influencing their activity. Furthermore, the ester group may undergo hydrolysis to release the active acid form, which could then engage with other biological targets. However, the specific receptors, enzymes, and signaling pathways involved are yet to be identified.
Future research must focus on identifying these molecular targets. A primary avenue would be to investigate its interaction with known fatty acid receptors (e.g., G-protein coupled receptors like GPR40/FFAR1, GPR120/FFAR4) and nuclear receptors (e.g., Peroxisome Proliferator-Activated Receptors - PPARs) that are known to bind structurally similar lipid molecules. The introduction of the 7-oxo group could significantly alter binding affinity and downstream signaling compared to its non-ketonic parent compound, myristic acid. Computational docking studies followed by in-vitro binding assays could provide initial screening of potential receptor interactions.
| Research Question | Proposed Methodologies | Potential Outcomes |
| Which specific cellular receptors does the compound bind to? | Computational docking, Radioligand binding assays, Surface Plasmon Resonance (SPR). | Identification of primary receptor targets and binding affinities. |
| How does the 7-oxo group influence receptor activation or inhibition? | Cell-based reporter gene assays, Second messenger assays (e.g., cAMP, Ca2+). | Understanding of agonist vs. antagonist activity and signaling pathway initiation. |
| What are the downstream effects of receptor binding? | Western blotting for key signaling proteins, Kinase activity assays. | Elucidation of the specific intracellular signaling cascades modulated by the compound. |
Development of Novel and Stereoselective Synthetic Pathways
The synthesis of this compound can be achieved through conventional chemical routes, such as the oxidation of the corresponding 7-hydroxy precursor or via acylation reactions. ontosight.ai However, these methods may lack efficiency, scalability, and, crucially, stereocontrol if chiral centers are introduced. As the biological activity of molecules can be highly dependent on their stereochemistry, the development of stereoselective synthetic pathways is a critical future objective.
Future research should explore modern synthetic methodologies. For instance, enzyme-catalyzed oxidation of a prochiral substrate could offer a green and highly selective route to a specific enantiomer. Additionally, asymmetric reduction techniques, which have been successfully applied to other keto esters, could be adapted. researchgate.net The development of catalytic asymmetric methods for the synthesis of this and related oxo-fatty acid esters would be a significant advancement, enabling more precise studies of its biological functions.
| Research Objective | Proposed Synthetic Strategy | Potential Advantages |
| Improve reaction efficiency and yield. | Flow chemistry-based synthesis, Microwave-assisted organic synthesis (MAOS). | Reduced reaction times, improved scalability, and higher yields. |
| Achieve high stereoselectivity. | Biocatalysis using engineered enzymes (e.g., ketoreductases), Chiral organocatalysis. | Access to enantiomerically pure forms for stereochemistry-dependent biological studies. |
| Enhance sustainability of the synthesis. | Use of renewable starting materials, Development of catalytic C-H activation/oxidation methods. | Reduction of chemical waste and reliance on petroleum-based feedstocks. |
Discovery of Undiscovered Biological Roles and Regulatory Functions
While fatty acid derivatives, in general, are known to possess biological activities such as antimicrobial or anti-inflammatory effects, the specific roles of this compound are largely unexplored. ontosight.ai The presence and position of the oxo group could confer novel biological functions not present in simple saturated fatty acid esters like methyl myristate. For example, related hydroxy fatty acids have shown position-dependent enzyme inhibition and antioxidant activities. researchgate.net
A systematic screening of this compound against a wide range of biological targets is a logical next step. This could include assays for enzyme inhibition (e.g., cyclooxygenases, lipoxygenases, elastase, urease), antimicrobial activity against a panel of pathogenic bacteria and fungi, and its potential role as a signaling molecule in cellular communication. researchgate.netjmaterenvironsci.com Investigating its influence on metabolic processes, such as lipid metabolism and glucose homeostasis, could also reveal important regulatory functions.
| Area of Investigation | Proposed Screening Methods | Potential Biological Role |
| Enzyme Regulation | In-vitro enzymatic activity assays (e.g., COX, LOX, proteases). | Identification as a selective enzyme inhibitor with therapeutic potential. |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays against pathogenic microbes. | Discovery of a novel antimicrobial agent. |
| Cell Signaling | Analysis of gene expression changes in treated cells (e.g., qPCR, RNA-Seq). | Role as an endogenous or exogenous signaling molecule affecting cellular pathways. |
| Metabolic Function | Seahorse metabolic flux analysis, Lipid profiling in cultured cells. | A modulator of cellular metabolism and energy production. |
Integration within Multi-Omics Research for Comprehensive Biological Understanding
To achieve a holistic view of the compound's role in biology, it is essential to move beyond single-target studies and embrace a systems biology approach. nih.gov Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for understanding how a molecule like this compound influences the entire biological system. mdpi.com
Future research should aim to integrate this compound into multi-omics workflows. For example, metabolomic profiling could be used to detect the presence and quantify the levels of this molecule in different tissues or disease states. This data could then be correlated with transcriptomic and proteomic data from the same samples to identify networks of genes and proteins that are regulated by its presence. nih.gov This approach could uncover novel pathways and provide a comprehensive map of its biological impact, potentially identifying new biomarkers or therapeutic targets. nih.govresearchgate.net
| Omics Layer | Research Application | Expected Insights |
| Metabolomics | Untargeted and targeted analysis of biological samples (e.g., plasma, tissue) to detect and quantify the compound. | Determination of endogenous production, dietary sources, and correlation with physiological or pathological states. |
| Transcriptomics (RNA-Seq) | Analysis of global gene expression changes in cells or tissues upon treatment with the compound. | Identification of gene networks and signaling pathways transcriptionally regulated by the compound. |
| Proteomics/Phosphoproteomics | Analysis of changes in protein abundance and phosphorylation status following exposure to the compound. | Revelation of post-transcriptional and post-translational regulatory events and activated kinase pathways. |
| Integrative Analysis | Correlation of metabolomic data with transcriptomic and proteomic datasets. | Construction of a comprehensive model of the compound's mechanism of action and its system-wide biological effects. |
Q & A
Basic Research Questions
Q. How can 7-oxo-tetradecanoic acid methyl ester be synthesized and purified for laboratory use?
- Methodology :
- Synthesis : Adapt protocols for analogous oxo-esters. For example, esterification of 7-oxo-tetradecanoic acid with methanol under acid catalysis (e.g., H₂SO₄) followed by purification via vacuum fractionation .
- Purification : Use preparative gas chromatography (GC) or liquid chromatography (LC) to isolate the compound from byproducts. Confirm purity using GC-MS with polar capillary columns (e.g., DB-WAX) to resolve structural analogs .
Q. What analytical techniques are suitable for identifying 7-oxo-tetradecanoic acid methyl ester in complex mixtures?
- Methodology :
- GC-MS : Use a polar stationary phase (e.g., polyethylene glycol) to enhance separation of oxygenated esters. Monitor for characteristic ions such as m/z 74 (McLafferty rearrangement) and fragments indicative of the oxo group (e.g., loss of CO, m/z 58) .
- Derivatization : Enhance detection sensitivity by converting the oxo group to a trimethylsilyl (TMS) ether derivative using BSTFA [(N,O-bis(trimethylsilyl)trifluoroacetamide)] .
Advanced Research Questions
Q. How do structural isomers of oxo-substituted tetradecanoic acid methyl esters (e.g., 7-oxo vs. 12-oxo) differ in mass spectral signatures?
- Methodology :
- Isomer Differentiation : Analyze branched vs. linear isomers using electron ionization (EI) mass spectra. For example, 7-oxo isomers may exhibit distinct α-cleavage patterns (e.g., m/z 127 for C₇H₁₅O₂⁺) compared to 12-oxo isomers. Compare with reference spectra of methyl-branched esters (e.g., 12-methyl-tetradecanoate) .
- High-Resolution MS : Use HRMS (Orbitrap/Q-TOF) to resolve isotopic patterns and confirm molecular formulas (e.g., C₁₅H₂₈O₃ for 7-oxo-tetradecanoate methyl ester vs. C₁₆H₃₀O₃ for longer-chain analogs) .
Q. What experimental strategies mitigate instability of 7-oxo-tetradecanoic acid methyl ester during long-term storage?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests under varying conditions (temperature, light, humidity). Monitor oxidation products (e.g., carboxylic acids) via LC-MS or FTIR .
- Stabilization : Store in inert atmospheres (argon) with antioxidants (e.g., BHT) at -20°C. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the ester bond .
Q. How can trace amounts of 7-oxo-tetradecanoic acid methyl ester be quantified in biological matrices (e.g., microbial cultures)?
- Methodology :
- Sample Preparation : Extract lipids using Folch method (chloroform:methanol 2:1), followed by solid-phase extraction (SPE) to isolate esters. Derivatize with pentafluorobenzyl bromide to enhance GC-ECD/GC-MS sensitivity .
- Quantitative Analysis : Use internal standards (e.g., deuterated methyl myristate) to correct for matrix effects. Validate with calibration curves spanning 0.1–100 ng/μL .
Q. What role does the oxo group play in the interaction of 7-oxo-tetradecanoic acid methyl ester with lipid bilayers or enzymes?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model the ester’s orientation in lipid bilayers using software like GROMACS. Compare with non-oxo analogs to assess polarity-driven membrane permeability .
- Enzymatic Assays : Test substrate specificity with lipases (e.g., Bacillus subtilis lipase) using spectrophotometric methods (hydrolysis of p-nitrophenyl esters). Monitor inhibition kinetics if the oxo group acts as a competitive inhibitor .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported GC retention indices for 7-oxo-tetradecanoic acid methyl ester across studies?
- Resolution Strategy :
- Standardize chromatographic conditions (column type, temperature gradient) using homologous series of FAMEs (C8–C24) as references .
- Cross-validate retention indices with databases (e.g., NIST) or collaborative inter-laboratory studies .
Q. Why might 7-oxo-tetradecanoic acid methyl ester exhibit variable abundance in microbial FAME profiles?
- Analysis :
- Biosynthetic Pathways : Assess microbial strain-specific expression of β-oxidation enzymes, which could modulate oxo-ester production. Use gene knockout/RNA-seq to link biosynthesis to specific metabolic routes .
- Environmental Factors : Evaluate carbon source effects (e.g., even vs. odd-chain substrates) on ester profiles via controlled fermentation experiments .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
